molecular formula C16H18ClNO2 B14515965 1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride CAS No. 62715-23-5

1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride

Cat. No.: B14515965
CAS No.: 62715-23-5
M. Wt: 291.77 g/mol
InChI Key: WKDPEFWXKKWDQN-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride is a compound that belongs to the class of propanolamines It is characterized by the presence of a naphthalen-1-yloxy group and a prop-2-ynylamino group attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a naphthalen-1-yloxy intermediate.

    Attachment of the Prop-2-ynylamino Group: The naphthalen-1-yloxy intermediate is then reacted with a prop-2-ynylamine derivative under suitable conditions to attach the prop-2-ynylamino group.

    Formation of the Propan-2-ol Backbone: The final step involves the reaction of the intermediate with a propan-2-ol derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield naphthalen-1-yloxy ketones or aldehydes.

    Reduction: May yield naphthalen-1-yloxy alcohols or amines.

    Substitution: May yield various substituted naphthalen-1-yloxy derivatives.

Scientific Research Applications

1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and antiarrhythmic properties.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a beta-adrenergic antagonist, binding to beta-adrenergic receptors and blocking the actions of endogenous or exogenous beta-adrenergic agonists. This results in various physiological effects, such as reduced heart rate and blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A well-known beta-adrenergic antagonist with similar structural features.

    Atenolol: Another beta-adrenergic antagonist with a different chemical structure but similar pharmacological effects.

    Metoprolol: A beta-adrenergic antagonist with a different chemical structure but similar therapeutic applications.

Uniqueness

1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride is unique due to its specific structural features, such as the presence of both naphthalen-1-yloxy and prop-2-ynylamino groups

Properties

CAS No.

62715-23-5

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

1-naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c1-2-10-17-11-14(18)12-19-16-9-5-7-13-6-3-4-8-15(13)16;/h1,3-9,14,17-18H,10-12H2;1H

InChI Key

WKDPEFWXKKWDQN-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC(COC1=CC=CC2=CC=CC=C21)O.Cl

Origin of Product

United States

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